molecular formula C11H15N3O3 B12359191 ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B12359191
M. Wt: 237.25 g/mol
InChI Key: VLMCNNFPYRLWNL-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine derivatives, followed by cyclization and esterification steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolo[2,1-f][1,2,4]triazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling.

Comparison with Similar Compounds

Ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be compared to other heterocyclic compounds with similar structures, such as:

    Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Indole derivatives: Indoles are another class of heterocycles with a similar nitrogen-containing ring system, but with different reactivity and applications.

    Imidazole derivatives: Imidazoles also feature a nitrogen-containing ring and are known for their diverse biological activities and applications in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for various applications through chemical modifications.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-3-7-8(11(16)17-4-2)5-14-9(7)10(15)12-6-13-14/h5,13H,3-4,6H2,1-2H3,(H,12,15)

InChI Key

VLMCNNFPYRLWNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=O)NCNN2C=C1C(=O)OCC

Origin of Product

United States

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